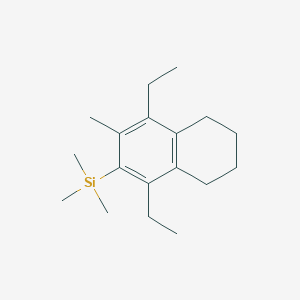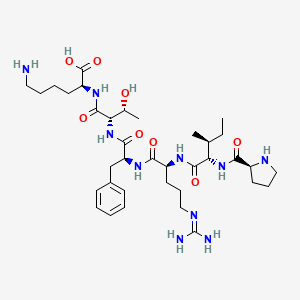
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane is an organic compound that features a naphthalene core substituted with ethyl, methyl, and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene core, which is then functionalized with ethyl and methyl groups.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl group, and the temperature is controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reactions are scaled up using larger reactors and more efficient mixing and temperature control systems.
Purification: The product is purified using techniques such as distillation, recrystallization, or chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene core or the substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane exerts its effects depends on its interactions with molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes. The naphthalene core can participate in π-π interactions and other non-covalent interactions with target molecules.
類似化合物との比較
Similar Compounds
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(triethyl)silane: Similar structure but with triethylsilyl group.
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)germane: Similar structure but with a germane group instead of silane.
Uniqueness
The unique combination of the naphthalene core with the trimethylsilyl group in (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
651303-39-8 |
|---|---|
分子式 |
C18H30Si |
分子量 |
274.5 g/mol |
IUPAC名 |
(1,4-diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C18H30Si/c1-7-14-13(3)18(19(4,5)6)15(8-2)17-12-10-9-11-16(14)17/h7-12H2,1-6H3 |
InChIキー |
UIPQDWZNMIYIQU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C2=C1CCCC2)CC)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)


![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)

![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)

![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)

![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
